![molecular formula C15H20N2O2S B1362113 1-[(5-Methoxy-1-methyl-1H-benzimidazol-2-YL)thio]-3,3-dimethylbutan-2-one CAS No. 302929-96-0](/img/structure/B1362113.png)
1-[(5-Methoxy-1-methyl-1H-benzimidazol-2-YL)thio]-3,3-dimethylbutan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . It is a common motif in many pharmaceuticals and therapeutic drugs due to its broad range of chemical and biological properties .
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives typically consists of a benzene ring fused to an imidazole ring . The specific structure of “1-[(5-Methoxy-1-methyl-1H-benzimidazol-2-YL)thio]-3,3-dimethylbutan-2-one” would include these rings, along with additional functional groups specified in the name of the compound.Chemical Reactions Analysis
Benzimidazole and its derivatives are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and they can undergo electrophilic substitution reactions . The specific reactions that “1-[(5-Methoxy-1-methyl-1H-benzimidazol-2-YL)thio]-3,3-dimethylbutan-2-one” would participate in are not specified in the literature I have access to.Physical And Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives can vary widely depending on the specific compound . These properties can include solubility, melting point, boiling point, and more.Scientific Research Applications
Antibacterial Properties
1-[(5-Methoxy-1-methyl-1H-benzimidazol-2-YL)thio]-3,3-dimethylbutan-2-one and related compounds have been researched for their antibacterial properties. Studies have shown that certain benzimidazole derivatives exhibit antibacterial activity against Gram-positive bacteria. Specifically, compounds such as 2-methoxy-6-(5-H/methyl/chloro/nitro-1H-benzimidazol-2-yl)phenols have been synthesized and characterized, demonstrating effectiveness against various bacterial strains (Tavman et al., 2009). Another study focusing on similar compounds also reported antibacterial effects, suggesting potential applications in antimicrobial therapy (Tavman et al., 2009).
Antimicrobial and Anti-Helicobacter Pylori Activity
Compounds derived from benzimidazole, such as 2-[[(2-Pyridyl)methyl]thio]-1H-benzimidazoles, have shown selective antibacterial properties for Helicobacter spp. These compounds, through structural modifications, have been developed to retain their antibacterial potency while eliminating proton pump inhibitor activity, making them specific in their action (Kühler et al., 2002).
Chemoselective Reduction and Synthesis
In the field of organic synthesis, benzimidazole derivatives have been used for chemoselective reduction processes. For example, the reduction of double bonds in certain benzimidazoleacetonitriles using NaBH4 has been explored, highlighting the compound's role in organic synthesis and potential pharmaceutical applications (Sadhu, Reddy & Dubey, 2016).
Corrosion Inhibition
Benzimidazole derivatives have been studied for their corrosion inhibition properties. Research has shown that these compounds can effectively inhibit mild steel corrosion in acidic environments, making them potential candidates for industrial applications in corrosion prevention (Yadav, Behera, Kumar & Sinha, 2013).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(5-methoxy-1-methylbenzimidazol-2-yl)sulfanyl-3,3-dimethylbutan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2S/c1-15(2,3)13(18)9-20-14-16-11-8-10(19-5)6-7-12(11)17(14)4/h6-8H,9H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGIUEAVXLPQMSX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CSC1=NC2=C(N1C)C=CC(=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20357765 |
Source


|
| Record name | 1-[(5-Methoxy-1-methyl-1H-benzimidazol-2-yl)sulfanyl]-3,3-dimethylbutan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20357765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(5-Methoxy-1-methyl-1H-benzimidazol-2-YL)thio]-3,3-dimethylbutan-2-one | |
CAS RN |
302929-96-0 |
Source


|
| Record name | 1-[(5-Methoxy-1-methyl-1H-benzimidazol-2-yl)sulfanyl]-3,3-dimethylbutan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20357765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

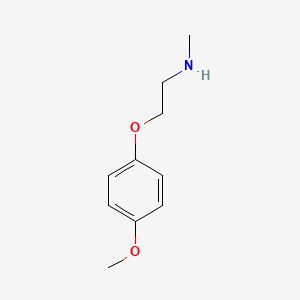
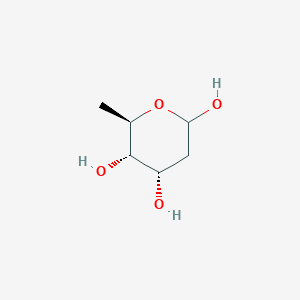






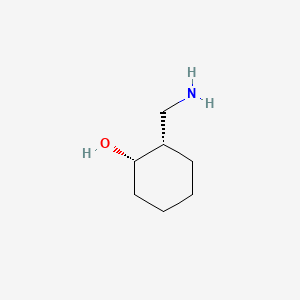
![(3-Aminobicyclo[2.2.1]hept-2-yl)methanol hydrochloride](/img/structure/B1362051.png)
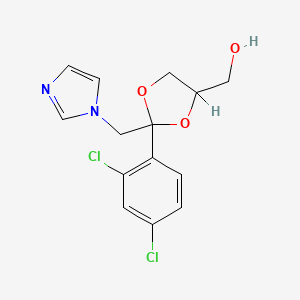
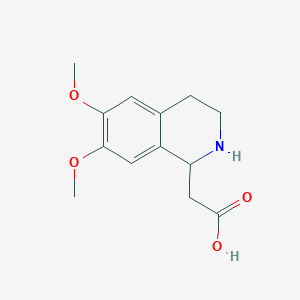
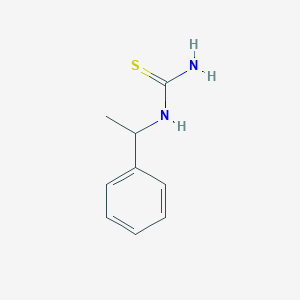
![1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]propan-2-one](/img/structure/B1362060.png)